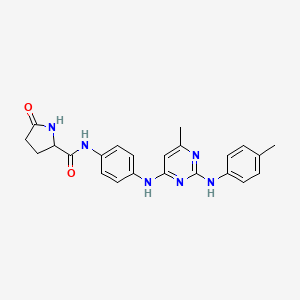

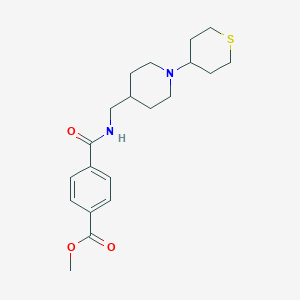

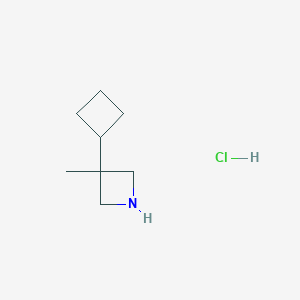

![molecular formula C21H21N3O4S B2812958 N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide CAS No. 1251603-88-9](/img/structure/B2812958.png)

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

Quinazolin-4(3H)-one, a related compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in an open air . This is also known as the Niementowski reaction . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

Quinazoline is an aromatic heterocycle with a bicyclic structure consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized via various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid that is soluble in water .Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

The compound has been found to have potential as a scaffold for new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . It has shown excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus . Moreover, it has also shown favourable activity against vancomycin-resistant E. faecium .

Antifungal Applications

The compound has demonstrated broad-spectrum antifungal activity against drug-resistant Candida strains . One of its derivatives showed good activity against Candida auris, which was greater than fluconazole .

Antiviral Applications

Indole derivatives, which are structurally similar to the compound , have been found to possess antiviral properties . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .

Anti-HIV Applications

Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 properties . Given the structural similarities, the compound could potentially be explored for similar applications.

Anti-Inflammatory Applications

Indole derivatives have been found to possess anti-inflammatory properties . Given the structural similarities, the compound could potentially be explored for similar applications.

Anticancer Applications

Indole derivatives have been found to possess anticancer properties . Given the structural similarities, the compound could potentially be explored for similar applications.

Antidiabetic Applications

The compound has been found to have potential antidiabetic properties . This is due to the presence of thiophenes in the titled crystal .

Antimalarial Applications

Indole derivatives have been found to possess antimalarial properties . Given the structural similarities, the compound could potentially be explored for similar applications.

Wirkmechanismus

Target of Action

Quinazoline derivatives have been reported to exhibit a broad spectrum of pharmacological activities . They are known to interact with various enzymes and receptors, playing a significant role in numerous biological processes .

Mode of Action

Quinazoline derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some quinazoline derivatives have been found to inhibit enzymes, thereby altering the biochemical pathways within the cell .

Biochemical Pathways

They have been reported to exhibit anti-inflammatory, antitubercular, and antiviral activities, suggesting their involvement in these respective biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a drug can significantly impact its bioavailability and efficacy .

Result of Action

Given the broad range of biological activities exhibited by quinazoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of a compound .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[(2,5-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-27-15-5-7-18(28-2)14(10-15)12-22-19(25)13-4-6-16-17(11-13)23-21-24(20(16)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAXUTXEISNXGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,5-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

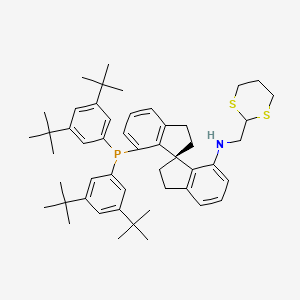

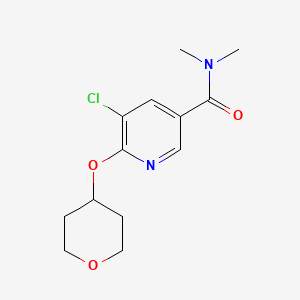

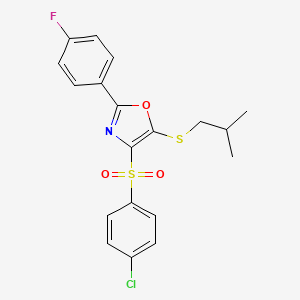

![N-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]cyclohexanamine](/img/structure/B2812879.png)

![N-(3,5-dimethylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2812890.png)